1-(2-Methoxyethyl)benzimidazole
Description
Properties
CAS No. |
118468-98-7 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-13-7-6-12-8-11-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
JEUJFDMULHJHDL-UHFFFAOYSA-N |
SMILES |
COCCN1C=NC2=CC=CC=C21 |
Canonical SMILES |
COCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The 2-methoxyethyl substituent distinguishes 1-(2-Methoxyethyl)benzimidazole from other benzimidazole derivatives. Key structural analogs include:
Physicochemical Properties
- Solubility: The 2-methoxyethyl group improves aqueous solubility compared to nonpolar substituents. For example, MEABZ’s solubility increases 1,200-fold when encapsulated in cucurbit[8]uril, reaching 9.4 mM at physiological pH . This contrasts with albendazole, which has poor intrinsic solubility (~8 μM) .
- Synthesis : this compound derivatives are typically synthesized via alkylation reactions. For instance, 1-(methylpyridine)-3-(2-methoxyethyl)benzimidazolium chloride is prepared by reacting 1-(methylpyridine)benzimidazole with 2-methoxyethyl chloride in DMF at 80°C under argon .
Preparation Methods
Classical Alkylation with Potassium Hydroxide
In a representative procedure, benzimidazole (4 g, 33.89 mmol) and 2-chloroethyl methyl ether (6 mL, 65.69 mmol) are combined with potassium hydroxide (2.84 g, 50.71 mmol) in ethanol (10 mL). The mixture is refluxed for 3 hours, followed by neutralization and extraction to isolate the product. This method achieves moderate yields (60–70%) and is notable for its simplicity. The reaction proceeds via deprotonation of benzimidazole by KOH, generating a nucleophilic nitrogen that attacks the electrophilic carbon of the alkyl halide (Figure 1).
Mechanistic Insights :
-
Deprotonation : KOH abstracts the N–H proton, forming a benzimidazolide ion.
-
Nucleophilic Attack : The ion attacks the β-carbon of 2-chloroethyl methyl ether, displacing chloride.
-
Quenching : Acidic workup regenerates the neutral benzimidazole derivative.
Phase-Transfer Catalysis with Quaternary Ammonium Salts
A patent-pending method optimizes alkylation using quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts. Benzimidazole, 2-chloroethyl methyl ether, and the catalyst are heated to 35–100°C for 3–8 hours. This approach enhances reaction efficiency by facilitating interfacial transport of reactants, achieving yields exceeding 85%. Key advantages include reduced solvent usage and elimination of stringent anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates alkylation reactions. A modified protocol involves heating benzimidazole, 2-chloroethyl methyl ether, and hydrochloric acid under microwave radiation (150 W, 150°C) for 2–40 minutes. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (70–75%). The rapid energy transfer promotes faster kinetics, minimizing side reactions such as over-alkylation.
Comparative Analysis of Methodologies
Optimization Strategies
Solvent Selection
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance alkylation rates by stabilizing transition states. However, ethanol remains preferred for its balance of polarity and cost.
Stoichiometry and Equivalents
Using 2 equivalents of 2-chloroethyl methyl ether ensures complete mono-alkylation, avoiding di-substituted byproducts. Excess alkylating agent (>3 equivalents) risks ether cleavage or polymerization.
Temperature Control
Higher temperatures (80–100°C) accelerate kinetics but may degrade heat-sensitive reactants. Phase-transfer methods permit milder conditions (35–50°C), preserving product integrity.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Methoxyethyl)benzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via alkylation of benzimidazole precursors. For example, this compound derivatives can be prepared by reacting benzimidazole with 2-methoxyethyl chloride under reflux conditions in the presence of a base (e.g., Na₂CO₃) and a polar aprotic solvent like DMSO. Reaction time (1–2 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 benzimidazole to alkylating agent) are critical for optimizing yields (≥85%) and purity . Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to isolate high-purity products (>98% by HPLC) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Structural Confirmation : Use and NMR to verify substitution patterns (e.g., methoxyethyl group integration at δ 3.3–3.7 ppm for OCH₂CH₂O) . IR spectroscopy identifies functional groups (C=N stretch at ~1616 cm) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) and GC-MS are reliable for quantifying impurities (<2%) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., 250–300°C) .
Q. How do researchers evaluate the corrosion inhibition performance of this compound derivatives in acidic environments?
- Methodological Answer : Standard electrochemical methods include:
- Potentiodynamic Polarization : Measure corrosion current density () and inhibition efficiency (%) in 1 M HCl using carbon steel (e.g., Q235 or 45# steel) .
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance () to assess adsorption behavior.
- Surface Analysis : SEM/EDS or AFM post-exposure confirms inhibitor film formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in corrosion inhibition efficiency data for this compound derivatives across different experimental setups?
- Methodological Answer : Discrepancies often arise from:
- Material Variability : Steel composition (e.g., Q235 vs. 45#) affects inhibitor adsorption .
- Concentration Effects : Optimal inhibitor concentrations (0.5–5 mM) may vary with HCl molarity (1–5 M) .
- Experimental Duration : Long-term immersion tests (>24 hours) vs. short-term polarization can yield conflicting results due to film degradation. Use complementary techniques (weight loss + EIS) to validate findings .
Q. What strategies optimize the pharmacological activity of this compound derivatives while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzimidazole C5/C6 positions to enhance antiviral or anthelmintic activity .
- Prodrug Design : Modify the methoxyethyl group to improve water solubility (e.g., phosphate esters) and reduce hepatotoxicity .
- In Silico Screening : Molecular docking (e.g., with SARS-CoV-2 M) identifies binding affinities before in vitro assays .
Q. What mechanistic insights explain the catalytic role of this compound in ruthenium-based coordination complexes?
- Methodological Answer : The methoxyethyl group acts as a hemilabile ligand in ruthenium zwitterions, facilitating:
- Vinylidene Formation : Stabilize intermediates via π-backbonding in catalytic cycles (e.g., alkyne transformations) .
- Solvent Effects : Polar solvents (THF or DCM) enhance ligand lability, critical for turnover frequency (TOF) optimization .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the reactivity of this compound with other alkylated benzimidazoles?
- Methodological Answer :
- Control Variables : Fix solvent (DMSO), temperature (80°C), and reaction time (2 hours) while varying alkylating agents (e.g., ethyl vs. methoxyethyl halides).
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to compare alkylation rates.
- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) rationalize reactivity differences .
Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes for catalytic applications?
- Methodological Answer :
- Stoichiometric Precision : Use anhydrous RuCl₃ and ligand in a 1:2 molar ratio under inert atmosphere (N₂/Ar) .
- Crystallization Conditions : Slow diffusion of hexane into dichloromethane solutions yields single crystals for X-ray diffraction .
- Catalytic Testing : Standardize substrates (e.g., phenylacetylene) and quantify yields via GC with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
